molecular formula C7H4ClIO2 B1596360 1-chloro-1,2-benziodoxol-3(1H)-one CAS No. 59457-26-0

1-chloro-1,2-benziodoxol-3(1H)-one

Cat. No. B1596360
CAS RN: 59457-26-0
M. Wt: 282.46 g/mol
InChI Key: XSZMFYQLHGJKKD-UHFFFAOYSA-N
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Description

1-Chloro-1,2-benziodoxol-3(1H)-one (CBDO) is a chemical compound found in a variety of plants, including but not limited to, coffee, tea, and tobacco. It is a naturally occurring compound in many plants, and is also known as a phenolic compound, due to its aromatic properties. CBDO is a colorless, odorless, crystalline solid, and has a melting point of approximately 160°C. Its chemical formula is C7H5ClO2.

Scientific Research Applications

Synthesis of Biologically Active Molecules

The compound is utilized in the 1,3-difunctionalization of alkenes , a method that enables the simultaneous installation of functional groups at the non-classical 1,3-position of alkenes. This process is crucial for the efficient construction of complex molecules, which are often found in biologically active compounds and pharmaceutical candidates .

Electrochemical Oxidation of Alcohols

In the field of green chemistry, “1-chloro-1,2-benziodoxol-3(1H)-one” plays a role in the electrochemical oxidation of alcohols . This process is performed without external oxidants, bases, or mediators, and is known for its good functional group tolerance, high efficiency, and atom economy. It’s particularly effective in the selective oxidation of diols to aldehydes and ketones .

Green Chemistry Applications

The compound aids in the development of oxidant-free alcohol oxidation processes with hydrogen evolution. This approach aligns with the principles of green and sustainable chemistry, offering an environmentally friendly alternative to traditional stoichiometric oxidants like chromium, manganese, and ruthenium salts .

Organic Synthesis

“1-chloro-1,2-benziodoxol-3(1H)-one” is involved in the direct difunctionalization of alkenes , a strategy that has identified novel pathways for alkene transformations. This technique is significant for creating new bond disconnection strategies in chemical synthesis, leading to the development of various complex molecules .

Pharmaceutical Manufacturing

The compound is used in the synthesis of aldehydes or ketones , which are essential functionalities in various biologically active compounds. These functionalities are also important reagents in modern organic synthesis, making the compound a valuable asset for pharmaceutical manufacturers .

Selective Oxidation Processes

It is employed in selective oxidation processes that utilize TEMPO in combination with bleach (NaOCl) and sodium bromide. This system is often used in industry for the Cu-catalyzed oxidations using oxygen as a stoichiometric oxidant .

properties

IUPAC Name

1-chloro-1λ3,2-benziodoxol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-9-6-4-2-1-3-5(6)7(10)11-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZMFYQLHGJKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307532
Record name 1-Chloro-1lambda~3~,2-benziodoxol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-chloro-1,2-benziodoxol-3(1H)-one

CAS RN

59457-26-0
Record name 1-Chloro-3H-1,2-benziodoxol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59457-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 191950
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC191950
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191950
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-1lambda~3~,2-benziodoxol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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